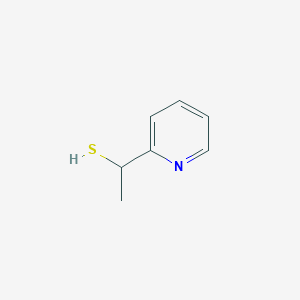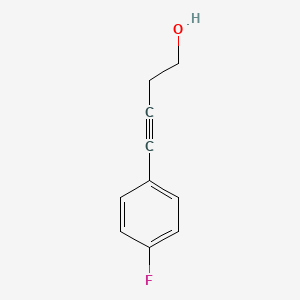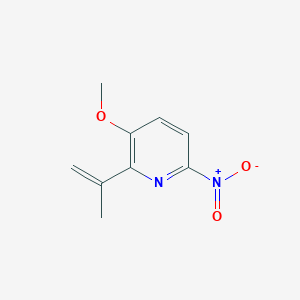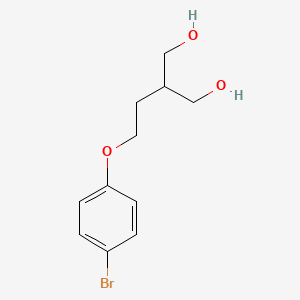![molecular formula C13H17NO4 B8750849 methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate CAS No. 115882-28-5](/img/structure/B8750849.png)
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is an ester derivative of benzoic acid and is known for its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate typically involves the reaction of methyl 4-hydroxybenzoate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out at elevated temperatures, usually around 65°C, for 24 hours . After the reaction is complete, the product is purified through standard techniques such as steam distillation and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学研究应用
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine functional groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 2-methoxybenzoate: Another ester derivative of benzoic acid with similar chemical properties.
Ethyl 2-ethoxy-4-{[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino}-2-oxoethyl]benzoate: A structurally related compound with different substituents.
Uniqueness
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
属性
CAS 编号 |
115882-28-5 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-18-12(15)9-14-8-10-4-6-11(7-5-10)13(16)17-2/h4-7,14H,3,8-9H2,1-2H3 |
InChI 键 |
QJCOHNUWPTVRCP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(3-METHOXYPHENOXY)METHYL]-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B8750838.png)





